molecular formula C13H13ClN2O2 B258741 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole

1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B258741
M. Wt: 264.71 g/mol
InChI Key: JYILUHMBSYIOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyrazole-based herbicide that is commonly used in the agricultural industry to control weed growth. However, its unique chemical structure and properties have also made it a promising candidate for research in other areas such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole involves the inhibition of enzymes such as cyclooxygenases and lipoxygenases that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, the compound can reduce inflammation, pain, and fever. It has also been shown to have antioxidant properties that can protect cells from oxidative damage.
Biochemical and Physiological Effects:
1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of cyclooxygenases and lipoxygenases, reduce the production of inflammatory mediators, and scavenge free radicals. In vivo studies have shown that it can reduce inflammation, pain, and fever in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole in lab experiments include its well-established synthesis method, its stability, and its ability to selectively inhibit specific enzymes. However, its limitations include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.

Future Directions

There are several potential future directions for research on 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole. These include:
1. Further exploration of its potential as a lead compound for the development of new drugs with anti-inflammatory, analgesic, and antipyretic properties.
2. Investigation of its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's.
3. Study of its mechanism of action at the molecular level to better understand its interactions with enzymes and other biological molecules.
4. Exploration of its potential as a tool for studying the role of inflammation and oxidative stress in various diseases.
5. Development of new synthetic methods for the compound that could improve its yield, purity, and solubility.
In conclusion, 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole is a promising compound that has potential applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for studying the mechanisms of inflammation, oxidative stress, and enzyme activity. Further research on this compound could lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 2-chlorophenoxyacetic acid with 3,5-dimethyl-1H-pyrazole-1-acetic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through various techniques such as column chromatography, recrystallization, or distillation.

Scientific Research Applications

1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been explored as a potential lead compound for the development of new drugs with anti-inflammatory, analgesic, and antipyretic properties. In biochemistry, it has been used as a tool to study the mechanism of action of enzymes such as cyclooxygenases and lipoxygenases. In pharmacology, it has been investigated for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's.

properties

Product Name

1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

2-(2-chlorophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone

InChI

InChI=1S/C13H13ClN2O2/c1-9-7-10(2)16(15-9)13(17)8-18-12-6-4-3-5-11(12)14/h3-7H,8H2,1-2H3

InChI Key

JYILUHMBSYIOFV-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)COC2=CC=CC=C2Cl)C

Canonical SMILES

CC1=CC(=NN1C(=O)COC2=CC=CC=C2Cl)C

Origin of Product

United States

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